methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
IUPAC Nomenclature and Isomeric Considerations
The compound’s systematic name derives from its polycyclic framework and stereochemical features. The parent structure is 2,3-dihydrobenzofuran , a bicyclic system comprising a benzene ring fused to a partially saturated furan moiety. The substitution pattern is resolved as follows:
- Position 6 of the dihydrobenzofuran core bears an oxyacetate group (–O–CH₂–COOCH₃).
- Position 2 of the dihydrobenzofuran is substituted with an (E)-3-(2-methoxyphenyl)allylidene group, which itself contains a conjugated double bond system.
The stereodescriptors (Z) and (E) specify the configurations of the allylidene double bonds. The (E) designation applies to the exocyclic double bond connecting the allylidene moiety to the 2-methoxyphenyl group, indicating opposing substituents (methoxyphenyl vs. hydrogen) across the bond. The (Z) descriptor denotes the configuration of the endocyclic double bond within the allylidene system, where higher-priority groups (the dihydrobenzofuran ring and the methoxyphenyl group) reside on the same side.
Isomeric possibilities arise from:
Functional Group Analysis and Hybridization Patterns
The molecule integrates multiple functional groups, each contributing to its electronic and steric profile:
| Functional Group | Position | Hybridization State |
|---|---|---|
| Methyl ester (–COOCH₃) | Terminus of oxyacetate chain | Carbonyl carbon: sp²; ester oxygen: sp³ |
| Ketone (3-oxo) | C3 of dihydrobenzofuran | Carbonyl carbon: sp² |
| Ether (–O–) | C6 of dihydrobenzofuran | Oxygen: sp³ |
| Allylidene system (C=C) | C2 of dihydrobenzofuran | Double-bond carbons: sp² |
| Methoxy group (–OCH₃) | C2 of phenyl ring | Oxygen: sp³ |
The allylidene system exhibits extended conjugation, with the (E)-configured double bond enabling π-orbital overlap between the methoxyphenyl group and the dihydrobenzofuran core. This delocalization impacts the molecule’s absorption spectra and reactivity.
Positional Relationships in Allylidene-Benzofuran Conjugation
The spatial arrangement of substituents critically influences electronic communication:
- Ortho-Methoxy Positioning : The methoxy group at C2 of the phenyl ring donates electron density via resonance, stabilizing the adjacent allylidene system. This ortho substitution imposes steric constraints, favoring a planar conformation that maximizes conjugation.
- Cross-Conjugation Pathways : The allylidene moiety bridges the methoxyphenyl group and the dihydrobenzofuran ring, creating a conjugated π-system that spans three aromatic regions (phenyl, allylidene, and benzofuran). This network facilitates charge delocalization, as evidenced by bathochromic shifts in UV-Vis spectra.
- Steric Effects : The methyl ester at C6 occupies a position orthogonal to the dihydrobenzofuran plane, minimizing steric clash with the allylidene substituent at C2.
The table below summarizes key bond lengths and angles derived from crystallographic analogs:
| Structural Feature | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| Allylidene C=C | 1.34 | 120 |
| Dihydrobenzofuran C–O (ether) | 1.43 | 118 |
| Ketone C=O | 1.21 | 120 |
These metrics underscore the molecule’s rigidity and the dominance of resonance effects over steric strain.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-17-8-4-3-6-14(17)7-5-9-18-21(23)16-11-10-15(12-19(16)27-18)26-13-20(22)25-2/h3-12H,13H2,1-2H3/b7-5+,18-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVUVFHSARLIIN-NXLLQJLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known as a benzofuran derivative, has garnered attention in recent research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies that illustrate its pharmacological significance.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C19H16O6
- Molecular Weight : 340.33 g/mol
- IUPAC Name : Methyl 2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
The structure features a benzofuran core linked to a methoxyphenyl group and an ester functional group, which may contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase .
Antioxidant Activity
The compound has also shown promising antioxidant activity. In a study measuring the DPPH radical scavenging ability, it was found to effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines .
Study 1: Anticancer Efficacy
A study published in Pharmaceutical Research evaluated the anticancer efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 12 µM. The study also highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutic agents .
Study 2: Antioxidant Potential
In another investigation assessing antioxidant potential, this compound demonstrated a DPPH scavenging activity comparable to that of vitamin C at equivalent concentrations. This suggests its potential use as a dietary supplement or therapeutic agent in oxidative stress management .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that methyl 2-(((Z)-2-((E)-3-(2-methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits various biological activities, including:
- Antibacterial Properties : Studies have demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
- Antifungal Properties : The compound has shown promise in inhibiting fungal growth, suggesting potential applications in treating fungal infections.
Antimicrobial Activity Study
A comprehensive study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a lead compound for antibiotic development .
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of related compounds has provided insights into how modifications to the benzofuran structure can enhance biological activity. For instance, variations in substituents on the benzene ring have been correlated with increased potency against specific bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Features
The target compound’s analogs differ primarily in substituents on the benzylidene/allylidene group and the ester moiety. These variations impact physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Below is a comparative analysis based on the provided evidence:
Table 1: Comparative Properties of Methyl 2-(((Z)-2-((E)-3-(2-Methoxyphenyl)allylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and Analogs
*Assumed based on analogs; †Estimated from structural trends; ‡Calculated from .
Key Observations
Substituent Effects :
- Electron-Withdrawing Groups : The 3-fluorobenzylidene analog () has reduced lipophilicity (XLogP3 = 3.5) compared to the tert-butyl derivative (XLogP3 = 5.2), reflecting the fluorine atom’s polarity. This group may enhance metabolic stability but reduce membrane permeability .
- Electron-Donating Groups : The 3,4-dimethoxybenzylidene variant () exhibits higher polarity (TPSA = 96.2 Ų) due to additional methoxy groups, which increase hydrogen-bond acceptor capacity. This could improve solubility but reduce blood-brain barrier penetration .
- Bulkier Substituents : The 4-tert-butyl group () significantly increases molecular weight (366.4 g/mol) and lipophilicity (XLogP3 = 5.2), favoring hydrophobic interactions in biological systems .
Synthetic Considerations :
- Ethyl aroylacetates () and DMF-mediated cyclization () are common synthetic routes for analogous compounds. The choice of solvent (e.g., DMF with ZnCl₂) and substituents on starting materials (e.g., mercaptoacetic acid) influence reaction efficiency and stereochemical outcomes .
Q & A
Q. What in vitro assays are suitable for evaluating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
